Cas no 1234900-83-4 (5-methyl-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide)

5-methyl-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-methyl-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide
- 1234900-83-4
- 5-methyl-N-[(thiophen-3-yl)methyl]-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide
- 5-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)isoxazole-3-carboxamide
- 5-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide
- AKOS024522972
- F5854-5619
-
- インチ: 1S/C12H11F3N2O2S/c1-8-4-10(16-19-8)11(18)17(7-12(13,14)15)5-9-2-3-20-6-9/h2-4,6H,5,7H2,1H3
- InChIKey: FTAVZKJKPJSNQM-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)CN(C(C1C=C(C)ON=1)=O)CC(F)(F)F
計算された属性
- せいみつぶんしりょう: 304.04933326g/mol
- どういたいしつりょう: 304.04933326g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 354
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 74.6Ų
5-methyl-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5854-5619-1mg |
5-methyl-N-[(thiophen-3-yl)methyl]-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide |
1234900-83-4 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5854-5619-2mg |
5-methyl-N-[(thiophen-3-yl)methyl]-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide |
1234900-83-4 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5854-5619-2μmol |
5-methyl-N-[(thiophen-3-yl)methyl]-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide |
1234900-83-4 | 2μmol |
$57.0 | 2023-09-09 |
5-methyl-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
5-methyl-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamideに関する追加情報
Introduction to 5-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide (CAS No: 1234900-83-4)
5-methyl-N-(thiophen-3-yl)methyl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide, identified by its CAS number 1234900-83-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the oxazole class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including a thiophene ring, a trifluoroethyl moiety, and an amide group, each contributing to its unique chemical properties and biological interactions.
The significance of 5-methyl-N-(thiophen-3-yl)methyl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide lies in its potential as a lead compound for the development of novel pharmaceutical agents. The presence of the thiophene ring suggests possible interactions with biological targets such as enzymes and receptors, while the trifluoroethyl group can enhance metabolic stability and bioavailability. These features make it an attractive candidate for further investigation in drug discovery programs.
In recent years, there has been a surge in research focused on developing small molecule inhibitors targeting various diseases. Among these, compounds with oxazole cores have shown promise in treating conditions ranging from infectious diseases to chronic disorders. The oxazole ring itself is known for its ability to engage in hydrogen bonding and hydrophobic interactions, making it a versatile scaffold for designing molecules with specific biological activities. The incorporation of additional substituents such as the thiophene and trifluoroethyl groups further modulates the pharmacokinetic and pharmacodynamic properties of the compound.
The synthesis of 5-methyl-N-(thiophen-3-yl)methyl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of the oxazole core through cyclization reactions. Subsequent steps involve functional group transformations such as alkylation and amidation to introduce the desired substituents. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and flow chemistry, may be employed to optimize reaction efficiency and scalability.
The chemical properties of this compound are influenced by its molecular structure. The thiophene ring contributes to its aromaticity and potential electronic properties, while the amide group introduces polarity and reactivity. The trifluoroethyl group enhances lipophilicity and metabolic stability by introducing fluorine atoms into the molecule. These structural features collectively determine how the compound interacts with biological systems.
In terms of biological activity, preliminary studies on derivatives of oxazole-containing compounds have revealed potential therapeutic effects in various disease models. For instance, some oxazole derivatives have demonstrated antimicrobial properties by inhibiting bacterial enzymes essential for cell wall synthesis. Others have shown anti-inflammatory effects by modulating cytokine production pathways. The specific biological profile of 5-methyl-N-(thiophen-3-yl)methyl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide is yet to be fully elucidated but is expected to be influenced by its unique structural features.
The development of novel pharmaceutical agents often involves high-throughput screening (HTS) approaches to identify compounds with desirable biological activities. In such screens, libraries of small molecules are tested against various biological targets to identify hits that warrant further investigation. 5-methyl-N-(thiophen-3-yl)methyl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide could serve as a valuable hit compound in HTS campaigns aimed at discovering new drugs for unmet medical needs.
In addition to its potential therapeutic applications, this compound may also find utility in other areas such as materials science and agrochemicals. The unique combination of functional groups makes it a versatile building block for designing molecules with tailored properties. For example, derivatives of this compound could be explored as fluorescent probes or catalysts in organic synthesis.
The future directions for research on 5-methyl-N-(thiophen-3-yl)methyl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide include detailed pharmacological studies to evaluate its efficacy and safety profiles. In vitro assays will be conducted to assess its activity against relevant biological targets followed by in vivo studies to investigate its pharmacokinetics and pharmacodynamics. Collaborative efforts between synthetic chemists and biologists will be essential to translate laboratory findings into clinical applications.
The advancements in computational chemistry have also opened new avenues for studying this compound. Molecular modeling techniques can be used to predict how it interacts with biological targets at the atomic level. These predictions can guide experimental design and help optimize lead compounds for better efficacy and reduced side effects.
In conclusion, 5-methyl-N-(thiophen-3-yl)methyl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide(CAS No: 1234900-83-4) represents a promising candidate for further exploration in drug discovery and other scientific applications. Its unique structural features offer opportunities for designing molecules with tailored biological activities while advanced synthetic methodologies enable efficient production at scale.
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